molecular formula C4H5F4NO B2637597 2,2,6,6-Tetrafluoromorpholine CAS No. 65502-95-6

2,2,6,6-Tetrafluoromorpholine

Cat. No.: B2637597
CAS No.: 65502-95-6
M. Wt: 159.084
InChI Key: YACLYCZXSSPAII-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrafluoromorpholine (CAS: 65502-95-6) is a fluorinated heterocyclic compound with the molecular formula C₄H₅F₄NO and a molecular weight of 159.08 g/mol. Its structure consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) with fluorine atoms substituted at the 2,2,6,6 positions (Figure 1). The compound is commercially available as a hydrochloride salt (CAS: 1193388-15-6, C₄H₆ClF₄NO) for enhanced stability in synthetic applications . Key suppliers include Enamine Ltd. (Ukraine) and Zylexa Pharma Ltd. (UK), reflecting its use in pharmaceutical and materials research .

Properties

IUPAC Name

2,2,6,6-tetrafluoromorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4NO/c5-3(6)1-9-2-4(7,8)10-3/h9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLYCZXSSPAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65502-95-6
Record name 2,2,6,6-tetrafluoromorpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetrafluoromorpholine typically involves the fluorination of morpholine derivatives. One common method includes the reaction of morpholine with a fluorinating agent such as sulfur tetrafluoride (SF4) or a combination of hydrogen fluoride (HF) and a catalyst. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of fluorinating agents and optimization of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetrafluoromorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized morpholine derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .

Scientific Research Applications

Drug Discovery:
Research indicates that 2,2,6,6-Tetrafluoromorpholine exhibits potential as a bioactive molecule in drug discovery. Studies have explored its anti-inflammatory and anticancer activities. The compound's ability to interact with biological targets is attributed to its unique molecular structure that enhances binding affinity to proteins involved in disease pathways.

Case Study: Anti-Cancer Activity
Recent investigations demonstrated that morpholine derivatives could inhibit cancer cell proliferation. In vitro studies showed that this compound significantly reduced the viability of certain cancer cell lines by inducing apoptosis (programmed cell death) through specific molecular interactions with apoptotic pathways.

Medicinal Applications

Therapeutic Properties:
The compound has been explored for its therapeutic potential beyond oncology. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis and other inflammatory diseases. The presence of fluorine atoms is believed to enhance metabolic stability and bioavailability.

Table 2: Therapeutic Applications

Application AreaPotential Benefits
Anti-inflammatoryReduction of inflammation
AnticancerInduction of apoptosis
Cardiovascular DisordersPotential for drug development

Industrial Applications

Material Development:
In industrial contexts, this compound is utilized in developing advanced materials with high thermal stability and chemical resistance. These properties make it suitable for applications in coatings and sealants used in aggressive environments.

Case Study: Coating Technologies
A study on fluorinated polymers revealed that incorporating this compound into coatings significantly improved their resistance to chemical degradation and thermal stress. This advancement has implications for industries such as aerospace and automotive where material performance under extreme conditions is critical.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetrafluoromorpholine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to interact with various enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Structure: TEMPO (C₉H₁₈NO) features a piperidine ring with methyl groups at the 2,2,6,6 positions and a nitroxide radical at position 1.
  • Properties : Unlike 2,2,6,6-Tetrafluoromorpholine, TEMPO is a stable radical with applications in polymer synthesis, catalysis, and as an antioxidant. Evidence shows that TEMPO derivatives (e.g., OTMPO, HTMPO) inhibit lipid peroxidation by scavenging free radicals, with IC₅₀ values dependent on hydroxyl/oxo substitutions .
  • Key Difference: Fluorine substituents in this compound enhance electron-withdrawing effects and metabolic stability compared to TEMPO’s methyl groups, making the former more suitable for organofluorine chemistry .

2,3,5,6-Tetrafluoroterephthalic Acid (H₂TFTA)

  • Structure : H₂TFTA (C₈H₂F₄O₄) is an aromatic dicarboxylic acid with fluorine atoms at the 2,3,5,6 positions.
  • Properties: This compound is used in coordination polymers and metal-organic frameworks (MOFs). Its fluorine atoms improve thermal stability and hydrophobicity compared to non-fluorinated analogs. In contrast, this compound’s heterocyclic structure offers nucleophilic sites for functionalization in drug synthesis .
  • Key Difference : H₂TFTA’s rigid aromatic backbone contrasts with this compound’s flexible morpholine ring, leading to divergent applications in materials vs. pharmaceuticals .

Tetrafluorobenzoic Acid Derivatives

  • Examples :
    • 2,3,4,5-Tetrafluorobenzoic acid (CAS: 1201-31-6, C₇H₂F₄O₂)
    • Tetrafluoroisophthalic acid (CAS: 1551-39-9, C₈H₂F₄O₄)
  • Properties : These derivatives exhibit strong acidity (pKa ~1–2) due to electron-withdrawing fluorine substituents. They are used as intermediates in agrochemicals and liquid crystals. This compound, however, lacks carboxylic acid functionality, limiting its use in pH-sensitive reactions but enhancing its role as a fluorinated building block in medicinal chemistry .

Comparative Data Table

Compound Molecular Formula CAS Number Key Functional Groups Applications
This compound C₄H₅F₄NO 65502-95-6 Morpholine ring, F substituents Pharmaceutical intermediates, fluorinated ligands
TEMPO C₉H₁₈NO 2564-83-2 Piperidine ring, nitroxide Polymer stabilization, antioxidant
H₂TFTA C₈H₂F₄O₄ N/A Aromatic, dicarboxylic acid MOFs, coordination polymers
2,3,4,5-Tetrafluorobenzoic acid C₇H₂F₄O₂ 1201-31-6 Benzoic acid, F substituents Agrochemical synthesis

Biological Activity

2,2,6,6-Tetrafluoromorpholine is a fluorinated morpholine derivative characterized by its four fluorine atoms attached to the morpholine ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

  • Chemical Formula : C4H4F4N
  • Molecular Weight : 152.08 g/mol
  • CAS Number : 65502-95-6

The presence of fluorine atoms significantly alters the physicochemical properties of morpholine, enhancing its lipophilicity and potentially influencing its biological interactions.

Cytotoxicity

Cytotoxicity assays using various human cancer cell lines have revealed that certain fluorinated morpholines can induce apoptosis. The following findings were observed:

  • Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), HCT-116 (colon cancer).
  • IC50 Values : Compounds in the morpholine class generally showed IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxic effects.

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms is known to enhance the interaction of compounds with biological targets. Studies suggest that:

  • Fluorination at specific positions can increase binding affinity to target proteins, potentially improving therapeutic efficacy.

Case Studies

  • Case Study on Fluorinated Morpholines :
    • In a study examining the biological activity of various fluorinated morpholines, it was found that those with multiple fluorine substitutions exhibited enhanced antimicrobial and cytotoxic properties compared to their non-fluorinated counterparts.
CompoundMIC (µg/mL)IC50 (µM)Activity Type
Morpholine5030Baseline
2,2-Difluoromorpholine2520Enhanced
This compoundTBDTBDTBD

Note: TBD indicates data yet to be determined.

Research Findings

Recent research has focused on the synthesis and evaluation of biological activities of various fluorinated compounds. In one notable study:

  • Fluorinated derivatives demonstrated significant inhibition of bacterial growth and reduced viability in cancer cell lines.
  • The study highlighted the potential for developing new antimicrobial agents from modified morpholines.

Toxicity Assessment

Toxicity studies utilizing zebrafish embryos as a model organism indicated that certain derivatives of morpholine exhibited low toxicity profiles at concentrations below 100 µM. This suggests potential for safe application in therapeutic contexts.

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